molecular formula C8H14N2O3 B12803627 1-((Aminoacetyl)amino)cyclopentanecarboxylic acid CAS No. 42558-81-6

1-((Aminoacetyl)amino)cyclopentanecarboxylic acid

Katalognummer: B12803627
CAS-Nummer: 42558-81-6
Molekulargewicht: 186.21 g/mol
InChI-Schlüssel: ZEQYPOKZOLIGPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((Aminoacetyl)amino)cyclopentanecarboxylic acid is an organic compound with the molecular formula C8H14N2O3 It is a derivative of cyclopentanecarboxylic acid, where the carboxylic acid group is substituted with an aminoacetylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-((Aminoacetyl)amino)cyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with aminoacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the product being purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1-((Aminoacetyl)amino)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-((Aminoacetyl)amino)cyclopentanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-((Aminoacetyl)amino)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. It may also interact with receptors or other proteins, modulating their activity and influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentanecarboxylic acid: The parent compound, which lacks the aminoacetylamino group.

    1-Amino-1-cyclopentanecarboxylic acid: A similar compound with an amino group directly attached to the cyclopentane ring.

    Cycloleucine: Another derivative of cyclopentanecarboxylic acid with a different substitution pattern.

Uniqueness

1-((Aminoacetyl)amino)cyclopentanecarboxylic acid is unique due to the presence of both an aminoacetylamino group and a cyclopentanecarboxylic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

42558-81-6

Molekularformel

C8H14N2O3

Molekulargewicht

186.21 g/mol

IUPAC-Name

1-[(2-aminoacetyl)amino]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C8H14N2O3/c9-5-6(11)10-8(7(12)13)3-1-2-4-8/h1-5,9H2,(H,10,11)(H,12,13)

InChI-Schlüssel

ZEQYPOKZOLIGPL-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C(=O)O)NC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.